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Introduction

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes

JAK1, JAK2, and JAK3. These kinases are critical mediators of cytokine signaling pathways

that are implicated in various autoimmune and inflammatory diseases.[1] While the therapeutic

inhibition of TYK2 is a promising strategy, achieving selectivity over other highly homologous

JAK family members is a significant challenge.[2] Off-target inhibition of JAK1, JAK2, or JAK3

can lead to undesirable side effects.[1][3] This guide compares the selectivity and off-target

profiles of two distinct allosteric TYK2 inhibitors, Deucravacitinib and NDI-034858.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the in vitro potency and selectivity of Deucravacitinib and NDI-

034858 against TYK2 and other JAK family kinases.
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Target/Parameter
Deucravacitinib

(BMS-986165)
NDI-034858 Reference

TYK2 IC50 - 8.4 nM [4]

TYK2 JH2 Kd - 0.0038 nM [3][4]

Selectivity over JAK1 Minimal or no activity High [5]

Selectivity over JAK2 Minimal or no activity High [5]

Selectivity over JAK3 Minimal or no activity High [5]

Whole Blood IC50

(TYK2)

Plasma

concentrations exceed

IC50 for a significant

portion of the dosing

interval

- [5]

Whole Blood IC50

(JAK1/3)

Cmax is >9- to 18-fold

lower than IC50
- [5]

Whole Blood IC50

(JAK2/2)

Cmax is >52- to >109-

fold lower than IC50
- [5]

Experimental Protocols

Kinase Selectivity Profiling (General Methodology)

The assessment of kinase inhibitor selectivity is a critical step in drug discovery to understand

potential off-target effects.[6][7] A common approach involves screening the compound against

a large panel of kinases.

Objective: To determine the inhibitory activity of a test compound against a broad range of

protein kinases.

Assay Principle: In vitro kinase assays typically measure the phosphorylation of a substrate

by a specific kinase in the presence of varying concentrations of the inhibitor. The readout is

often luminescence-based, detecting the amount of ATP remaining after the kinase reaction,

or fluorescence-based, detecting the phosphorylated substrate.
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Procedure:

A panel of purified, active protein kinases is assembled.

The test compound is serially diluted to create a range of concentrations.

The kinase, its specific substrate, and ATP are incubated with each concentration of the

test compound.

The kinase reaction is allowed to proceed for a defined period.

The reaction is stopped, and the amount of product formed (phosphorylated substrate) or

ATP consumed is quantified.

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent

inhibition against the compound concentration.

Data Analysis: The IC50 values for the target kinase and the off-target kinases are compared

to determine the selectivity profile. A higher IC50 value for an off-target kinase indicates

greater selectivity.

Human Whole-Blood Assays

Cellular assays in a physiological context, such as whole blood, provide a more translational

measure of inhibitor activity.

Objective: To measure the functional inhibition of specific cytokine signaling pathways in

human whole blood.

Assay Principle: Whole blood is stimulated with a cytokine that signals through a specific

JAK/TYK2 pathway (e.g., IFN-α for TYK2). The downstream signaling event, such as the

production of a chemokine (e.g., CXCL10 or IP-10), is then measured.[8]

Procedure:

Fresh human whole blood is collected from healthy volunteers.

The blood is pre-incubated with various concentrations of the test compound.
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A specific cytokine (e.g., IL-12, IFN-α) is added to stimulate the target pathway.

The blood is incubated to allow for the cellular response.

Plasma is separated, and the concentration of the downstream biomarker (e.g., pSTAT4,

IP-10) is measured by ELISA or other immunoassay.

The IC50 value is determined by plotting the inhibition of biomarker production against the

compound concentration.
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Experimental Workflow for Kinase Selectivity Profiling
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TYK2 Signaling and Potential Off-Target Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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